molecular formula C15H27NO4 B2844866 (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid CAS No. 2220263-69-2

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid

Cat. No. B2844866
M. Wt: 285.384
InChI Key: UBRMYQZGTILCEP-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry. These techniques can provide information about the 3D arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

Chemical reactions analysis would involve studying the reactions that the compound can undergo. This could include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

One study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans provides insights into the compound's metabolism. The study found that the drug and its metabolites were eliminated primarily via feces, with minimal urinary excretion. Notably, the study identified specific metabolites, indicating extensive metabolism, which could inform further pharmacological and toxicological evaluations (Renzulli et al., 2011).

Anticoagulant Properties

Another study explored the effect of a new anticoagulant, MD 805, on platelet activation in the hemodialysis circuit. This research is relevant for understanding how (2S,4R)-related compounds could influence blood coagulation processes, potentially leading to the development of safer anticoagulants for patients undergoing hemodialysis (Matsuo et al., 1986).

Environmental and Health Impact Studies

Research on environmental exposure to specific plasticizers, such as DINCH, provides a model for studying the health impacts of chemical exposure from (2S,4R)-related compounds. These studies can inform public health policies and safety standards by identifying potential biomarkers for exposure and elucidating the health effects of long-term exposure to synthetic chemicals (Silva et al., 2013).

Investigating Neurological Effects

The compound's applications extend into neurology, where studies on compounds like MPTP provide insights into the mechanisms of neurodegeneration, such as in Parkinson's disease. Understanding the toxicological pathways of related compounds can aid in developing therapeutic strategies and preventive measures for neurodegenerative disorders (Langston et al., 1983).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity information, flammability, and precautions for safe handling and storage .

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)8-11-6-7-16(12(9-11)13(17)18)14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRMYQZGTILCEP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid

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